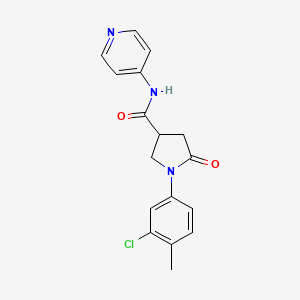![molecular formula C14H14F2N2O4S3 B5428503 1-[(3,4-difluorophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5428503.png)
1-[(3,4-difluorophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-difluorophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine, also known as DFTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFTP is a piperazine-based compound that contains both fluorine and sulfur groups, which are known for their unique chemical properties and biological activities.
Mécanisme D'action
The mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. This compound has been shown to bind to the active site of carbonic anhydrase and acetylcholinesterase, which are involved in the regulation of pH and neurotransmitter signaling, respectively. The binding of this compound to these enzymes leads to their inhibition, which can have various physiological effects.
In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase enzymes, which are involved in the regulation of cell death. The exact mechanism of how this compound induces apoptosis is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the target enzyme or cell type. Inhibition of carbonic anhydrase can lead to changes in pH regulation, which can affect various physiological processes, such as respiration and acid-base balance. Inhibition of acetylcholinesterase can lead to changes in neurotransmitter signaling, which can affect various physiological processes, such as muscle contraction and cognitive function.
In cancer cells, this compound has been shown to induce apoptosis, which can lead to the death of cancer cells. However, the exact biochemical and physiological effects of this compound on cancer cells are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3,4-difluorophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for certain enzymes and cells. This compound is also relatively easy to synthesize and can be obtained in high purity. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be taken into consideration when designing experiments involving this compound.
Orientations Futures
There are several future directions for 1-[(3,4-difluorophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine research, including the development of new synthetic methods for this compound and its derivatives, the investigation of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action in various physiological processes. In drug discovery, this compound and its derivatives have potential applications as anticancer and neuroprotective agents. In materials science, this compound-based materials have potential applications in gas storage, catalysis, and drug delivery. The future directions for this compound research are vast and exciting, and further investigation is needed to fully understand the potential of this compound.
Conclusion:
In conclusion, this compound is a piperazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves several steps, and the compound has been studied extensively for its potential applications in medicinal chemistry, materials science, and environmental science. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. This compound has several advantages for lab experiments, including its high potency and selectivity for certain enzymes and cells, but also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. The future directions for this compound research are vast and exciting, and further investigation is needed to fully understand the potential of this compound.
Méthodes De Synthèse
The synthesis of 1-[(3,4-difluorophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine involves several steps, including the reaction of 3,4-difluoronitrobenzene with thiophenol to form 3,4-difluorophenylthioether. The resulting compound is then reacted with piperazine and chlorosulfonic acid to form this compound. The overall yield of the synthesis process is around 40-50%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
1-[(3,4-difluorophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. This compound has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
In materials science, this compound has been used as a building block for the synthesis of various functional materials, such as metal-organic frameworks and covalent organic frameworks. These materials have potential applications in gas storage, catalysis, and drug delivery.
In environmental science, this compound has been studied as a potential pollutant and its degradation products have been investigated for their toxicity and environmental impact.
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O4S3/c15-12-4-3-11(10-13(12)16)24(19,20)17-5-7-18(8-6-17)25(21,22)14-2-1-9-23-14/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHWAYRYXLBXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate](/img/structure/B5428420.png)
![(4aS*,8aR*)-1-isobutyl-6-[N-(2-methoxyethyl)-N-methylglycyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5428447.png)
![2-ethyl-6-[4-(4-methylpiperazin-1-yl)pentanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5428450.png)
![methyl 5-[4-(acetyloxy)phenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5428451.png)
![2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-N,N-dimethylethanesulfonamide](/img/structure/B5428458.png)

![ethyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate](/img/structure/B5428465.png)





![7-(3-chlorophenyl)-4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5428492.png)
